![molecular formula C21H28N2O3 B15170472 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-14-1](/img/structure/B15170472.png)
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two phenoxyethyl groups attached to a piperazine ring, with one of the phenoxyethyl groups further substituted with a methoxy group. The compound has a molecular formula of C20H26N2O3 and a molecular weight of 342.43 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine typically involves the reaction of 1-(2-chloroethyl)-4-(2-phenoxyethyl)piperazine with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenoxy groups can be reduced to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and piperazine moieties. These interactions can modulate biological pathways and lead to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-methoxyethyl)piperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-chloroethyl)piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is unique due to the presence of both methoxy and phenoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
918482-14-1 |
|---|---|
Molekularformel |
C21H28N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-7-9-21(10-8-19)26-18-16-23-13-11-22(12-14-23)15-17-25-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3 |
InChI-Schlüssel |
VVYOYGKAXVHCFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


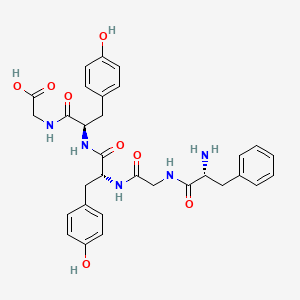
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
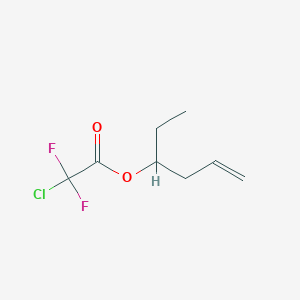
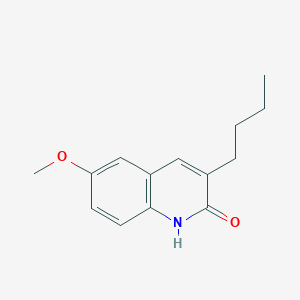
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
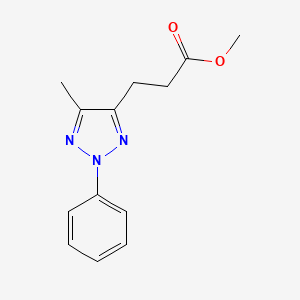
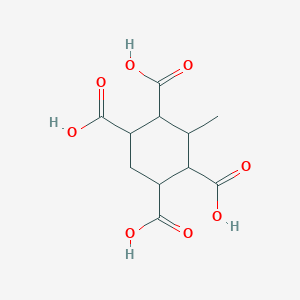
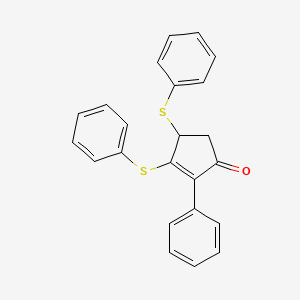
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
